Cas no 1245563-16-9 (N-Methyl 4-bromo-2-ethoxybenzamide)

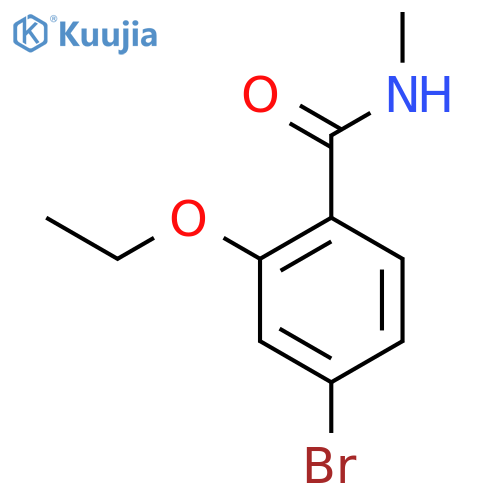

1245563-16-9 structure

商品名:N-Methyl 4-bromo-2-ethoxybenzamide

CAS番号:1245563-16-9

MF:C10H12BrNO2

メガワット:258.111782073975

MDL:MFCD17015774

CID:1037891

PubChem ID:53216676

N-Methyl 4-bromo-2-ethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-ethoxy-N-methylbenzamide

- DTXSID40681832

- VZB56316

- N-methyl-4-bromo-2-ethoxybenzamide

- N-METHYL 4-BROMO-2-ETHOXYBENZAMIDE

- AKOS015835575

- MFCD17015774

- DB-361421

- BS-19627

- 1245563-16-9

- CS-0208521

- Benzamide, 4-bromo-2-ethoxy-N-methyl-

- N-Methyl 4-bromo-2-ethoxybenzamide

-

- MDL: MFCD17015774

- インチ: InChI=1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)

- InChIKey: BATTWSDSGWAEMC-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C(NC)=O)C=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-Methyl 4-bromo-2-ethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M296293-1g |

N-Methyl 4-bromo-2-ethoxybenzamide |

1245563-16-9 | 1g |

$98.00 | 2023-05-18 | ||

| TRC | M296293-500mg |

N-Methyl 4-bromo-2-ethoxybenzamide |

1245563-16-9 | 500mg |

$87.00 | 2023-05-18 | ||

| abcr | AB309688-5g |

N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |

1245563-16-9 | 98% | 5g |

€246.00 | 2024-04-20 | |

| A2B Chem LLC | AA28584-1g |

N-Methyl 4-bromo-2-ethoxybenzamide |

1245563-16-9 | 98% | 1g |

$52.00 | 2024-04-20 | |

| abcr | AB309688-1g |

N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |

1245563-16-9 | 98% | 1g |

€110.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279191-100g |

N-Methyl-4-bromo-2-ethoxybenzamide |

1245563-16-9 | 98% | 100g |

¥14112.00 | 2024-08-09 | |

| TRC | M296293-100mg |

N-Methyl 4-bromo-2-ethoxybenzamide |

1245563-16-9 | 100mg |

$64.00 | 2023-05-18 | ||

| Alichem | A019142945-100g |

4-Bromo-2-ethoxy-N-methylbenzamide |

1245563-16-9 | 95% | 100g |

$921.69 | 2023-09-03 | |

| abcr | AB309688-1 g |

N-Methyl 4-bromo-2-ethoxybenzamide; 98% |

1245563-16-9 | 1g |

€105.20 | 2022-08-31 | ||

| abcr | AB309688-25g |

N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |

1245563-16-9 | 98% | 25g |

€654.00 | 2024-04-20 |

N-Methyl 4-bromo-2-ethoxybenzamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1245563-16-9 (N-Methyl 4-bromo-2-ethoxybenzamide) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1245563-16-9)N-Methyl 4-bromo-2-ethoxybenzamide

清らかである:99%

はかる:25g

価格 ($):330.0